
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide: is a complex organic compound that features a quinoline ring, an indene-1,3-dione moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoquinoline with 1,3-indandione under acidic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonic acid
- 3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide
Uniqueness
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is unique due to its combination of a quinoline ring, an indene-1,3-dione moiety, and a benzamide group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry[4][4].
Eigenschaften
| 61388-83-8 | |
Molekularformel |
C25H16N2O3 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-[2-(1,3-dioxoinden-2-yl)quinolin-8-yl]benzamide |
InChI |
InChI=1S/C25H16N2O3/c28-23-17-10-4-5-11-18(17)24(29)21(23)19-14-13-15-9-6-12-20(22(15)26-19)27-25(30)16-7-2-1-3-8-16/h1-14,21H,(H,27,30) |
InChI-Schlüssel |
PMPMKJLJPZPDSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


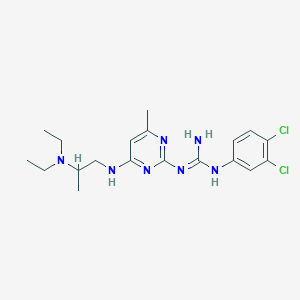
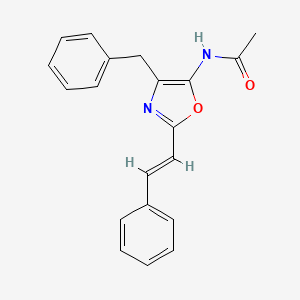


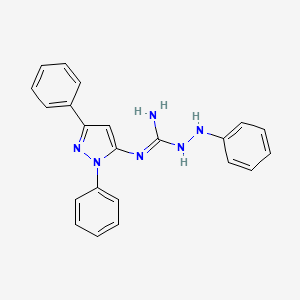
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

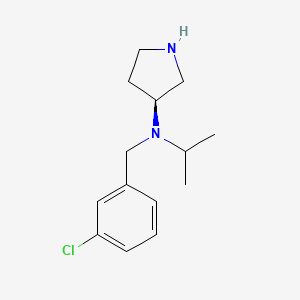

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
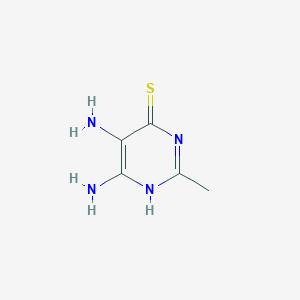
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
